Cas no 1217792-12-5 (1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one)

1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one
- 4-anilino-1-(1-hydroxy-1-phenylpropan-2-yl)piperidin-2-one
- 1-(1-Hydroxy-1-phenylpropan-2-yl)-4-(phenylamino)piperidin-2-one
- DB-290583
- 1217792-12-5
- CS-0199822
- AB50135
- DTXSID70705358
- 4-Anilino-1-(1-hydroxy-1-phenylpropan-2-yl)piperidin-2-one
-
- MDL: MFCD09261398
- インチ: InChI=1S/C20H24N2O2/c1-15(20(24)16-8-4-2-5-9-16)22-13-12-18(14-19(22)23)21-17-10-6-3-7-11-17/h2-11,15,18,20-21,24H,12-14H2,1H3
- InChIKey: YKGWVPYIUSCMSX-UHFFFAOYSA-N
- ほほえんだ: CC(C(C1=CC=CC=C1)O)N2CCC(CC2=O)NC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 324.183778013Da
- どういたいしつりょう: 324.183778013Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52.6Ų
1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 62502-1/G |
1-(2-HYDROXY-1-METHYL-2-PHENYL-ETHYL)-4-PHENYLAMINO-PIPERIDIN-2-ONE |
1217792-12-5 | 97% | 1g |
$185 | 2023-09-16 | |
Chemenu | CM315650-5g |
1-(1-Hydroxy-1-phenylpropan-2-yl)-4-(phenylamino)piperidin-2-one |
1217792-12-5 | 95% | 5g |
$657 | 2022-09-03 | |
Chemenu | CM315650-5g |
1-(1-Hydroxy-1-phenylpropan-2-yl)-4-(phenylamino)piperidin-2-one |
1217792-12-5 | 95% | 5g |
$657 | 2021-08-18 | |
Alichem | A129008677-5g |
1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one |
1217792-12-5 | 97% | 5g |
$762.20 | 2022-04-03 | |
AstaTech | 62502-5/G |
1-(2-HYDROXY-1-METHYL-2-PHENYL-ETHYL)-4-PHENYLAMINO-PIPERIDIN-2-ONE |
1217792-12-5 | 97% | 5g |
$740 | 2023-09-16 |
1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-oneに関する追加情報
1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one: A Comprehensive Overview
The compound 1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one (CAS No. 1217792-12-5) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidinone derivatives, which are known for their versatility in organic synthesis and their role as intermediates in the development of bioactive molecules. The structure of this compound is characterized by a piperidinone ring system, which is a six-membered ring containing one oxygen atom and one nitrogen atom, along with substituents that confer unique chemical properties.
The piperidinone core of this compound is a key structural feature that contributes to its reactivity and stability. Piperidinones are widely studied due to their ability to undergo various transformations, such as nucleophilic additions, cyclizations, and substitutions. The presence of the hydroxy, methyl, and phenyl groups in the side chain further enhances the compound's functional diversity. These substituents not only influence the physical properties of the molecule but also play a crucial role in determining its biological activity.
Recent studies have highlighted the potential of 1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of antiviral agents, where the piperidinone framework serves as a scaffold for incorporating functional groups that target viral enzymes. Additionally, this compound has shown promise in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers.
The synthesis of CAS No. 1217792-12-5 involves a multi-step process that typically begins with the preparation of the piperidinone ring system. This is often achieved through cyclization reactions involving amino ketones or related precursors. The subsequent introduction of substituents, such as hydroxy and phenyl groups, requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
One of the most intriguing aspects of this compound is its ability to undergo further modifications to yield derivatives with enhanced biological activity. For example, researchers have successfully incorporated additional functional groups into the molecule to improve its solubility, bioavailability, and selectivity towards specific biological targets. These modifications have been facilitated by the availability of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which allow for precise characterization of the resulting products.
In terms of applications, 1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one has shown potential in drug discovery programs targeting neurodegenerative diseases. Its structural features make it an attractive candidate for modulating enzyme activity or interacting with cellular receptors involved in disease pathogenesis. Furthermore, this compound has been investigated for its role in combinatorial chemistry libraries, where it serves as a building block for generating diverse chemical entities with novel biological profiles.
The study of CAS No. 1217792-12 has also contributed to our understanding of molecular recognition and binding interactions. By analyzing the interactions between this compound and various biomolecules, researchers have gained insights into the design principles for more effective therapeutic agents. These studies often involve computational modeling techniques, such as molecular docking and dynamics simulations, which provide valuable information about binding affinities and molecular interactions.
From an industrial perspective, the production and handling of 1-(2-Hydroxy...) require adherence to standard safety protocols due to its chemical reactivity. Proper storage conditions and handling procedures are essential to ensure product stability and prevent unwanted side reactions during synthesis or storage.
In conclusion, CAS No. 1217792... represents a valuable addition to the arsenal of organic compounds available for research and development in various fields. Its unique structural features, combined with recent advances in synthetic methods and biological applications, position it as a promising candidate for future innovations in drug discovery and chemical synthesis.
1217792-12-5 (1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-phenylamino-piperidin-2-one) 関連製品
- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)
- 2229584-21-6(1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)
- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)
- 2172577-20-5(2-tert-butyl-N,N-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-amine)
- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)
- 900872-08-4(5,6-dimethyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)
- 2137510-90-6(2-{(6-bromopyridin-3-yl)methylamino}-3-methylbutanamide)
- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)




